![molecular formula C18H23N3O3 B6498220 N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide CAS No. 946361-46-2](/img/structure/B6498220.png)
N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[3-(morpholin-4-yl)propyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, indicating potential biological activity . The compound also contains an oxazole ring, which is a heterocyclic compound consisting of an oxygen and a nitrogen atom in a five-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, an oxazole ring, and a phenyl ring. These rings are likely connected by alkyl chains and an amide linkage .Chemical Reactions Analysis
The reactivity of this compound could be quite diverse due to the presence of several different functional groups. The amide linkage might undergo hydrolysis under acidic or basic conditions. The morpholine ring could potentially be alkylated at the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and stereochemistry. Generally, compounds containing morpholine rings are quite polar and may have good solubility in water and other polar solvents .Scientific Research Applications
Neuroscience Research
This compound has shown potential in neuroscience research, particularly in the study of neurological disorders. It is being investigated for its effects on neurotransmitter systems and synaptic plasticity. Researchers are exploring its potential to modulate neural pathways, which could lead to new treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders .
Cancer Research
In oncology, F5001-0035 is being studied for its anti-cancer properties. Its ability to inhibit certain cellular pathways that are often upregulated in cancer cells makes it a candidate for targeted cancer therapies. Researchers are examining its efficacy in reducing tumor growth and metastasis in various cancer models .
Cardiovascular Research
The compound is also being explored for its potential benefits in cardiovascular research. Studies are investigating its effects on heart function and blood pressure regulation. It may offer new insights into the treatment of hypertension and other cardiovascular diseases by modulating specific receptors involved in cardiovascular health .
Inflammation and Immunology
F5001-0035 has applications in the study of inflammation and immune responses. It is being tested for its ability to modulate immune cell activity and inflammatory pathways. This could lead to new treatments for autoimmune diseases and chronic inflammatory conditions by targeting specific molecular mechanisms .
Psychiatric Disorders
In the field of psychiatry, this compound is being researched for its potential to treat various psychiatric disorders, including anxiety and depression. Its effects on neurotransmitter systems and receptor modulation are of particular interest, as they may offer new therapeutic options for managing these conditions .
Pain Management
Research is also focusing on the compound’s potential in pain management. Its ability to interact with pain pathways and receptors suggests it could be developed into new analgesic drugs. Studies are examining its efficacy in reducing both acute and chronic pain .
Metabolic Disorders
F5001-0035 is being investigated for its role in metabolic research, particularly in the context of diabetes and obesity. Researchers are exploring its effects on metabolic pathways and glucose regulation, which could lead to new treatments for metabolic disorders .
Drug Development and Pharmacology
Finally, the compound is of interest in the broader field of drug development and pharmacology. Its unique chemical structure and biological activity make it a valuable tool for developing new pharmacological agents. Researchers are studying its pharmacokinetics, bioavailability, and potential drug interactions to better understand its therapeutic potential .
These diverse applications highlight the compound’s versatility and potential impact across multiple fields of scientific research.
Neuroscience Research Cancer Research Cardiovascular Research Inflammation and Immunology Psychiatric Disorders Pain Management Metabolic Disorders Drug Development and Pharmacology
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-18(19-7-4-8-21-9-11-23-12-10-21)14-16-13-17(24-20-16)15-5-2-1-3-6-15/h1-3,5-6,13H,4,7-12,14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBXVSOVHXKICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)-2-(5-phenylisoxazol-3-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.